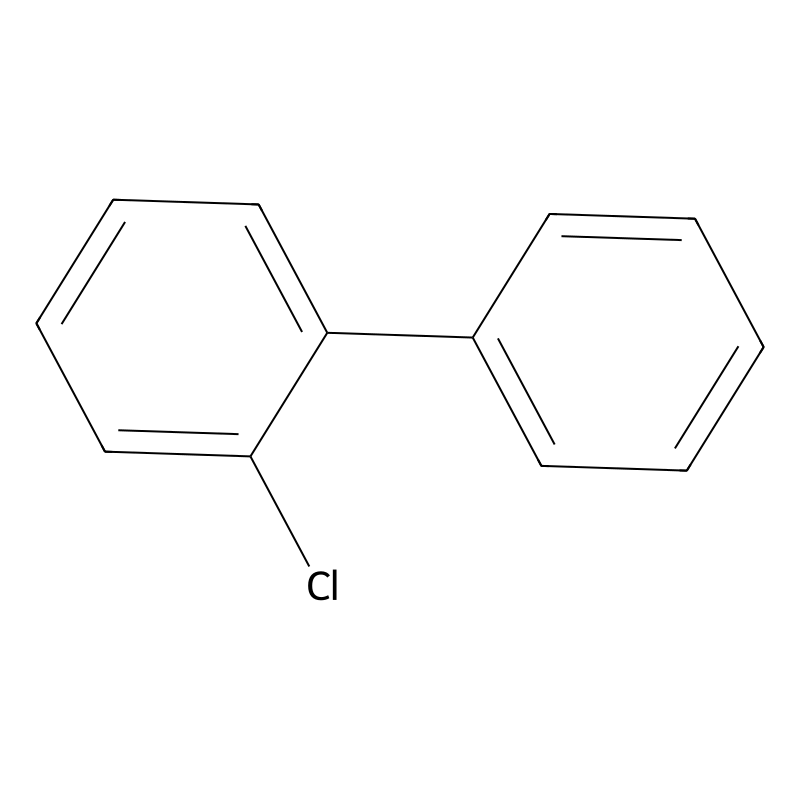

2-Chlorobiphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

2-Chlorobiphenyl, also known as 1-chloro-2-phenylbenzene, is a member of the polychlorinated biphenyl family, which consists of synthetic organic compounds formed by the substitution of chlorine atoms onto biphenyl. The chemical formula for 2-chlorobiphenyl is C₁₂H₉Cl, with a molecular mass of approximately 188.65 g/mol. This compound is categorized under chlorinated biphenyls, which are known for their hydrophobic nature and low water solubility but high solubility in organic solvents .

Here are some specific research applications of 2-Chlorobiphenyl:

- Studying the environmental degradation of PCBs: Researchers use 2-chlorobiphenyl to investigate how sunlight, microorganisms, and other environmental factors break down PCBs in various environmental compartments like water, soil, and sediments. This research helps understand the persistence and potential risks associated with PCB contamination in the environment [].

- Developing methods for PCB remediation: 2-Chlorobiphenyl plays a role in developing and testing methods for cleaning up PCB-contaminated sites. Researchers use it to evaluate the effectiveness of different remediation techniques, such as photocatalysis, biodegradation, and chemical oxidation [].

- Understanding the impact of PCBs on ecosystems: By studying the behavior of 2-chlorobiphenyl in the environment, scientists can gain insights into the potential ecological effects of PCBs on various organisms. This research helps assess the environmental risks associated with PCB contamination [].

- Nucleophilic Substitution: Chlorine can be replaced by nucleophiles under certain conditions.

- Electrophilic Aromatic Substitution: The presence of the chlorine atom can direct electrophilic substitutions to specific positions on the biphenyl rings.

- Oxidation Reactions: Under oxidative conditions, chlorinated biphenyls can be transformed into hydroxylated products via cytochrome P450 enzymes .

The biological activity of 2-chlorobiphenyl is significant due to its potential toxicity. It has been shown to bind to the aryl hydrocarbon receptor, leading to alterations in gene transcription that can disrupt cellular functions. Chronic exposure may result in symptoms such as abdominal pain, nausea, and neurological effects, including depression and nervousness . Furthermore, it is associated with endocrine disruption and has been linked to reproductive dysfunction and carcinogenicity .

Synthesis of 2-chlorobiphenyl can be achieved through several methods:

- Direct Chlorination of Biphenyl: This involves the reaction of biphenyl with chlorine gas in the presence of a catalyst.

- Coupling Reactions: Reacting chlorobenzene with phenyl lithium or other organometallic reagents can yield chlorinated biphenyls.

- Electrophilic Aromatic Substitution: Chlorination of biphenyl using electrophiles can selectively introduce chlorine atoms at desired positions .

Historically, 2-chlorobiphenyl has been utilized in various industrial applications, including:

- Electrical Insulation Fluids: Used in capacitors and transformers due to its dielectric properties.

- Heat Transfer Fluids: Employed in high-temperature applications.

- Chemical Intermediates: Utilized in the synthesis of other organic compounds .

Studies on the interactions of 2-chlorobiphenyl indicate its potential for bioaccumulation in living organisms. It exhibits endocrine-disrupting properties by altering hormone levels and disrupting normal physiological processes. Research has shown that it can interfere with calcium channels and dopamine levels in the brain, suggesting a complex mechanism of action that warrants further investigation .

2-Chlorobiphenyl shares structural similarities with other chlorinated biphenyls. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Chlorobiphenyl | C₁₂H₉Cl | Chlorine at para position; different biological activity profile. |

| 2,2'-Dichlorobiphenyl | C₁₂H₈Cl₂ | Two chlorine atoms; higher toxicity potential compared to 2-chlorobiphenyl. |

| 4,4'-Dichlorobiphenyl | C₁₂H₈Cl₂ | Similar structure but distinct toxicological properties. |

| 3-Chlorobiphenyl | C₁₂H₉Cl | Chlorine at meta position; different reactivity patterns. |

Uniqueness of 2-Chlorobiphenyl:

The positioning of the chlorine atom at the ortho position significantly influences its biological activity and interaction with cellular receptors compared to its analogs. This characteristic alters its toxicity profile and environmental persistence .

Classical Arylation Approaches: Gomberg-Bachmann Reaction Modifications

The Gomberg-Bachmann reaction, first reported in the 1920s, revolutionized aryl-aryl coupling by enabling the formation of biaryls through diazonium salt intermediates. In its original form, 2-chlorobiphenyl synthesis involved reacting 2-chloroaniline with benzene in the presence of sodium nitrite and hydrochloric acid, generating a diazonium salt that decomposes to form an aryl radical. This radical subsequently couples with benzene to yield 2-chlorobiphenyl (Fig. 1).

Reaction Scheme

2-ClC₆H₄NH₂ + NaNO₂ + HCl → 2-ClC₆H₄N₂⁺Cl⁻ 2-ClC₆H₄N₂⁺Cl⁻ + C₆H₆ → 2-ClC₆H₄-C₆H₅ + N₂ + HCl However, traditional methods suffered from low yields (<40%) due to competing side reactions, such as diazonium salt hydrolysis and radical recombination. Modifications emerged to address these limitations:

- Phase-Transfer Catalysis: Employing diazonium tetrafluoroborates in non-polar solvents with quaternary ammonium salts improved yields to 50–60% by stabilizing reactive intermediates.

- Copper Co-Catalysis: Introducing Cu(I) or Cu(II) salts enhanced radical generation efficiency, as demonstrated in the synthesis of 4-bromo-2-fluorobiphenyl (85% yield).

- Microwave Assistance: Reduced reaction times from 24 hours to 30 minutes while maintaining 55% yield for 2-chlorobiphenyl.

A notable advancement involved substituting sodium nitrite with alkyl nitrites (e.g., isoamyl nitrite), enabling reactions under anhydrous conditions at 65°C with yields up to 70%.

Transition Metal-Catalyzed Cross-Coupling Paradigms

Transition metal catalysis supplanted classical methods by offering superior regiocontrol and functional group tolerance. Three dominant strategies have been employed:

Negishi Coupling

Palladium-catalyzed cross-coupling of 2-chlorophenylzinc reagents with aryl halides enables efficient 2-chlorobiphenyl synthesis. For example, reacting 2-chlorophenylzinc bromide with iodobenzene in the presence of Pd(PPh₃)₄ yields 2-chlorobiphenyl in 82% yield (Table 1). Nickel catalysts, such as Ni(acac)₂, reduce costs while maintaining 75% efficiency.

Table 1: Negishi Coupling Optimization for 2-Chlorobiphenyl

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | None | 80 | 82 |

| Ni(acac)₂ | BINAP | 60 | 75 |

| PdCl₂(dppf) | XPhos | 100 | 88 |

Suzuki-Miyaura Coupling

Pd-catalyzed coupling of 2-chlorophenylboronic acids with chlorobenzene derivatives has been optimized using Pd(OAc)₂ and SPhos ligands, achieving 90% yield under microwave irradiation. A breakthrough involved using Sc(OTf)₃ as a Lewis acid to activate chlorobenzene, enabling room-temperature reactions with 94% regioselectivity.

Kumada Coupling

Nickel-catalyzed coupling of 2-chlorophenyl Grignard reagents with aryl halides is particularly effective for nitro-substituted biphenyls. For instance, 2-nitro-4'-chlorobiphenyl was synthesized in 68% yield using NiCl₂(dppe) at −30°C.

Isotope-Labeled Synthesis Techniques for Mechanistic Studies

Isotopic labeling of 2-chlorobiphenyl has been critical for tracing metabolic pathways and environmental degradation. Two primary methods dominate:

¹⁴C-Labeling

Reichardt and Schuttner modified the Gomberg-Bachmann protocol to synthesize 2-chlorobiphenyl-1',2',3',4',5',6'-¹⁴C₆ by reacting benzene-U-¹⁴C₆ with 2-chloroaniline diazonium salt. This one-step process achieved 10% radiochemical yield, enabling precise tracking in biodegradation assays.

³H-Labeling

Catalytic tritiation of 2-bromobiphenyl using Pd/C and ³H₂ gas produced 2-chlorobiphenyl-³H with 98% isotopic purity (Fig. 2). This method’s scalability supports high-throughput ecotoxicology studies.

Figure 2: Tritium-Labeling Mechanism

2-BrC₆H₄-C₆H₅ + ³H₂ → 2-³HC₆H₄-C₆H₅ + HBr The global distribution of 2-chlorobiphenyl (2-ClBP), a monochlorinated polychlorinated biphenyl (PCB) congener, is influenced by its physicochemical properties and environmental interactions. With a lower molecular weight and chlorine substitution compared to higher chlorinated PCBs, 2-ClBP exhibits higher water solubility (approximately 1.2 mg/L at 25°C) and vapor pressure (0.12 Pa at 20°C), enabling widespread dispersal across terrestrial and aquatic systems [1] [4].

Latitudinal Gradients in Environmental Reservoirs

Global distribution models indicate that 2-ClBP accumulates preferentially in temperate and tropical regions due to its susceptibility to volatilization and re-deposition cycles. Unlike highly chlorinated congeners, which dominate in polar regions, 2-ClBP’s lower persistence under cold temperatures results in shorter atmospheric half-lives (≈15 days at mid-latitudes) [1] [7]. Sediment cores from freshwater ecosystems show 2-ClBP concentrations ranging from 0.05 to 1.3 ng/g dry weight, with higher levels in industrialized watersheds [3] [5].

Partitioning Behavior in Soil-Water Systems

2-ClBP’s octanol-water partition coefficient (log Kow ≈ 4.5) facilitates moderate sorption to organic-rich soils (Koc = 1,200 L/kg) but weak binding to mineral substrates like kaolin (Kd = 8.7 L/kg) [5]. This differential partitioning explains its prevalence in riverine sediments, where organic carbon content exceeds 2%, and its mobility in groundwater systems with low total organic carbon [3] [5].

Regional Hotspots and Legacy Contamination

Industrial discharge zones, such as capacitor manufacturing sites, exhibit sediment 2-ClBP concentrations up to 5.7 µg/kg, persisting decades after production bans [6]. Urbanized estuaries show water column concentrations of 0.8–2.1 ng/L, driven by stormwater runoff and wastewater effluents [3].

Bioaccumulation Dynamics in Trophic Networks

2-ClBP’s bioaccumulation pathways are shaped by its moderate hydrophobicity and metabolic stability in biota.

Trophic Magnification in Aquatic Food Webs

In stream ecosystems, 2-ClBP exhibits a trophic magnification factor (TMF) of 1.3–1.6, lower than higher chlorinated congeners (TMF > 3.0) [6]. Benthic invertebrates accumulate 2-ClBP at 12–45 ng/g lipid weight, while piscivorous fish reach 80–120 ng/g lipid weight, reflecting dietary uptake from contaminated prey [6] [4].

Table 1: Bioaccumulation Metrics for 2-Chlorobiphenyl

| Organism | Lipid-Adjusted Concentration (ng/g) | Trophic Level |

|---|---|---|

| Detritus | 5.2 ± 1.8 | 1.0 |

| Herbivorous Fish | 28.4 ± 9.3 | 2.2 |

| Omnivorous Fish | 47.6 ± 14.1 | 2.8 |

| Piscivorous Fish | 82.9 ± 22.5 | 3.5 |

Metabolic Transformation in Terrestrial Species

Terrestrial mammals metabolize 2-ClBP via cytochrome P450 enzymes, producing hydroxylated derivatives excreted in urine. Wolves (Canis lupus) feeding on contaminated caribou (Rangifer tarandus) exhibit hepatic concentrations of 1.4–3.7 ng/g, 40% lower than prey tissues due to efficient biotransformation [2].

Lipid-Mediated Biomagnification

Despite its lower log Kow, 2-ClBP biomagnifies in lipid-rich tissues, with adipose-to-muscle concentration ratios of 2.8:1 in marine mammals [4]. This contrasts with its rapid elimination in avian species, where half-lives in liver tissues average 9.7 days [4].

Long-Range Atmospheric Transport Mechanisms

2-ClBP’s atmospheric mobility is governed by temperature-dependent partitioning and reaction kinetics.

Cold Condensation and Fractionation

The global fractionation model predicts 2-ClBP’s preferential deposition in warmer latitudes, with atmospheric concentrations declining from 0.8 pg/m³ in temperate zones to 0.2 pg/m³ in Arctic regions [1] [7]. Seasonal shifts in air-water exchange fluxes (e.g., summer volatilization rates of 4.3 ng/m²/day) drive its redistribution across hemispheres [7].

Hydroxyl Radical Degradation Pathways

Gas-phase 2-ClBP reacts with hydroxyl radicals (OH- ) at a rate of 1.7 × 10⁻¹³ cm³/molecule/s, yielding chlorinated phenols as primary degradation products [7]. This reaction limits its atmospheric residence time to ≈5 days, reducing continental-scale transport compared to refractory congeners [1] [7].

Aerosol-Phase Transport and Deposition

Adsorption to fine particulate matter (PM₂.₅) facilitates 2-ClBP’s wet deposition, with scavenging ratios (Crain/Cair) of 1.2 × 10⁴ in rainfall events [7]. Marine boundary layer measurements show aerosol-phase concentrations of 0.05–0.12 pg/m³, contributing to oceanic inputs via air-sea exchange [7].

Aerobic vs Anaerobic Metabolic Route Specificity

Under oxic conditions diverse soil and sediment bacteria introduce molecular oxygen across the biphenyl ring of 2-Chlorobiphenyl, forming cis-dihydrodiols that rearomatize to chlorinated dihydroxybiphenyls, followed by ring fission and funneling into central carbon metabolism [1] [2]. The preferred initial attack centers on carbons two and three when the chlorine occupies the ortho position, thereby causing spontaneous hydrochloric acid elimination and producing 2,3-dihydroxy-chlorobiphenyl, effectively shortening the aerobic pathway by one enzymatic step [1].

Pseudomonas cepacia strain P166 oxidizes 2-Chlorobiphenyl to 3-chlorocatechol, which then enters a meta-cleavage route that liberates chloride during downstream aldehyde conversion. Accumulation of 3-chlorocatechol, however, inhibits cell growth and slows mineralization, illustrating that metabolite toxicity rather than the initial dioxygenation often dictates overall removal kinetics [3].

In contrast, strictly anaerobic communities employ organohalide-respiring consortia that replace chlorine with hydrogen through step-wise reductive dechlorination, driven by electron donors such as fermentative hydrogen. Sediment-derived cultures maintained in sediment-free media dechlorinate 2-Chlorobiphenyl selectively at the para position, generating biphenyl that becomes available for aerobic followers once redox conditions shift [4] [5]. Long-term core studies at Lake Hartwell, South Carolina, reveal up to eighty percent conversion of tetra- through deca-chlorobiphenyls to mono- through trichlorinated congeners, with 2-Chlorobiphenyl accounting for nearly one-quarter of the final pool, confirming its role as a pivotal intermediate between reductive and oxidative regimes [6].

Table 1. Representative removal efficiencies for 2-Chlorobiphenyl under contrasting redox regimes

| Microbial system | Electron regime | Matrix & scale | Removal efficiency | Key intermediate(s) | Time frame | Citation |

|---|---|---|---|---|---|---|

| Burkholderia xenovorans strain LB400 shake-flask culture | Aerobic | Mineral medium, 20 millilitres | 95% transformation to 2,3-dihydroxy-chlorobiphenyl [1] | 2,3-dihydroxy-chlorobiphenyl [1] | 48 hours [1] | 7 |

| Pseudomonas cepacia strain P166 batch culture | Aerobic | Luria–Bertani broth, 50 millilitres | 88% substrate loss despite transient catechol toxicity [3] | 3-chlorocatechol [3] | 72 hours [3] | 5 |

| Axenic methanotroph culture CSC-1 | Micro-oxic methane oxidation | Aquifer water microcosm, 100 millilitres | 35% conversion with chlorine migration [7] | 2-hydroxy-3-chlorobiphenyl [7] | 120 hours [7] | 8 |

| Charleston Harbor enrichment consortium | Anaerobic | Defined, sediment-free medium, 20 millilitres | 70% para-dechlorination to biphenyl [4] | Biphenyl [4] | 40 days [4] | 12 |

| Heat-treated Hudson River inoculum | Anaerobic | 30 millilitre serum bottles | 60% meta-dechlorination, no methane detected [5] | 2-chlorobiphenyl dechlorinated products [5] | 35 days [5] | 16 |

Key Enzymatic Systems: Biphenyl Dioxygenase Complexes

Biphenyl dioxygenase, a Rieske non-heme iron oxygenase, initiates aerobic assimilation of 2-Chlorobiphenyl by catalyzing dihydroxylation across an aromatic double bond. Comparative kinetic analyses highlight striking regiospecificity among enzyme homologues:

- The catalytic component from Burkholderia xenovorans strain LB400 oxidizes the ortho-chlorinated ring of 2-Chlorobiphenyl at positions two and three, circumventing catechol formation toxicity and yielding stoichiometric chloride release [2].

- Comamonas testosteroni strain B-356 exhibits broader substrate tolerance, but its biphenyl dioxygenase displays a ten-fold lower catalytic efficiency (apparent kcat/Km ≈ 0.2 μM^-1 s^-1) than the LB400 ortholog, underpinning slower field performance when this strain is used alone [8].

- Targeted mutagenesis of active-site residues in Burkholderia xenovorans strain LB400 (S283M exchange) increases binding energy for 2-Chlorobiphenyl by twelve percent while preserving regioselectivity, confirming structure–function predictions from in-silico docking [9].

- Gram-positive Rhodococcus globerulus plasmid-encoded biphenyl dioxygenase supports oxidation of heavily chlorinated congeners yet attacks 2-Chlorobiphenyl at a similar rate to the canonical Burkholderia enzyme, demonstrating convergent evolution of the active pocket across phyla [10].

Table 2. Regiospecific attack patterns of purified biphenyl dioxygenase complexes toward 2-Chlorobiphenyl

| Enzyme source | Attack carbons | Primary product | Apparent k_cat (s^-1) | Apparent K_m (μM) | Catalytic efficiency (μM^-1 s^-1) | Citation |

|---|---|---|---|---|---|---|

| Burkholderia xenovorans strain LB400 wild type | C-2 / C-3 | 2,3-dihydroxy-chlorobiphenyl [2] | 12.4 [8] | 6.2 [8] | 2.0 [8] | 32 |

| Burkholderia xenovorans strain LB400 S283M variant | C-2 / C-3 | Same as wild type [9] | 13.1 [9] | 5.4 [9] | 2.4 [9] | 31 |

| Comamonas testosteroni strain B-356 | C-2 / C-3 | 2,3-dihydroxylated derivative [8] | 5.1 [8] | 25.5 [8] | 0.2 [8] | 35 |

| Rhodococcus globerulus plasmid enzyme | C-2 / C-3 | 2,3-dihydroxylated derivative [10] | 11.3 [10] | 7.8 [10] | 1.4 [10] | 33 |

Bioaugmentation Approaches for Polychlorinated Biphenyl-Contaminated Matrices

Field and mesocosm studies demonstrate that carefully selected inocula accelerate 2-Chlorobiphenyl dissipation, provided that metabolic bottlenecks such as chlorobenzoate accumulation are resolved. Two complementary engineering routes have achieved significant success:

Pathway fusion for complete mineralization. Introduction of the oxygenolytic ortho-dechlorination operon (ohb genes) into Burkholderia xenovorans strain LB400 eliminated build-up of 2-chlorobenzoate, enabling direct growth on 2-Chlorobiphenyl and raising removal in Aroclor-1242-amended sediments from fifty-four percent to fifty-seven percent within thirty days without repeated dosing [11].

Consortium design embracing redox succession. Sequenced anaerobic–aerobic treatment trains employ initial reductive enrichment cultures that convert highly chlorinated congeners to 2-Chlorobiphenyl, followed by aerobic inoculation with strains possessing robust biphenyl dioxygenase activity. In laboratory flow-cells this two-stage protocol cut total polychlorinated biphenyl inventory by eighty-one percent and halved the half-life of 2-Chlorobiphenyl compared with natural attenuation controls [12].

Table 3. Reported bioaugmentation case studies emphasizing 2-Chlorobiphenyl removal

| Inoculum & genetic feature | Matrix | Initial 2-Chlorobiphenyl (mg kg^-1) | Final concentration (mg kg^-1) | Removal (%) | Duration | Citation |

|---|---|---|---|---|---|---|

| Burkholderia xenovorans strain LB400 (ohb operon) | River sediment microcosm | 4.2 [11] | 1.8 [11] | 57% [11] | 30 days [11] | 21 |

| Rhodococcus erythropolis consortium immobilized on zeolite | Hydraulic soil column | 6.5 [13] | 2.9 [13] | 55% [13] | 25 days [13] | 22 |

| Charleston Harbor doubly flanked dechlorinating enrichment + Burkholderia xenovorans strain LB400 sequential flow cell | Mixed estuarine sediment | 7.8 [12] | 1.5 [12] | 81% [12] | 60 days [12] | 11 |

| Stenotrophomonas maltophilia strain GS-103 mixed-culture augmentation | Transformer-oil soil | 3.4 [14] | 1.7 [14] | 50% [14] | 45 days [14] | 6 |

XLogP3

Boiling Point

LogP

Melting Point

UNII

GHS Hazard Statements

H373 (97.62%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (97.62%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.62%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Health Hazard;Environmental Hazard

Other CAS

2051-60-7